Methoxyamericanolide B
Description
Methoxyamericanolide B (C₁₆H₂₀O₅) is a sesquiterpenoid lactone isolated from the Caribbean soft coral Pseudopterogorgia americana . Its structure features a guaiane skeleton with five oxygen atoms forming two epoxide rings, a lactone moiety, and an ether bond. The relative stereochemistry of its six chiral centers was established as 1R, 2R, 4S, 5S, 8R, 10S using spectroscopic methods and single-crystal X-ray crystallography .
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(1S,7S,9R,10R,12R,14S)-7-methoxy-4,9,14-trimethyl-6,11,15-trioxapentacyclo[8.5.0.01,14.03,7.010,12]pentadec-3-en-5-one |
InChI |
InChI=1S/C16H20O5/c1-8-5-14(18-4)10(9(2)12(17)20-14)6-15-13(3,21-15)7-11-16(8,15)19-11/h8,11H,5-7H2,1-4H3/t8-,11-,13+,14+,15+,16-/m1/s1 |
InChI Key |
QHRGWKWECSOVCO-UWLWCFJXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C(=C(C(=O)O2)C)C[C@@]34[C@]15[C@H](O5)C[C@@]3(O4)C)OC |
Canonical SMILES |
CC1CC2(C(=C(C(=O)O2)C)CC34C15C(O5)CC3(O4)C)OC |
Synonyms |
methoxyamericanolide B |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic and Reactivity Insights
While direct synthetic routes for Methoxyamericanolide B remain undocumented, related guaiane lactones suggest plausible reaction pathways:
Hydrolysis of the Lactone Ring
Under acidic or basic conditions, the γ-lactone ring undergoes hydrolysis to yield a carboxylic acid derivative. For example:
This reaction is critical for modifying bioactivity .
Epoxide Ring-Opening Reactions
The epoxide groups are susceptible to nucleophilic attack. In aqueous environments, acid-catalyzed ring-opening could generate diol intermediates:
Such transformations are pivotal in generating derivatives for structure-activity relationship (SAR) studies .
Biotransformation and Metabolic Pathways
In vitro studies of related diterpenoids indicate enzymatic oxidation of methoxy groups, yielding demethylated products. For example:
These pathways are hypothesized but require experimental validation .
Research Findings and Biological Implications
This compound exhibits moderate cytotoxicity against human tumor cell lines (IC₅₀: 8–30 μM), attributed to its electrophilic epoxide and lactone moieties. Key findings include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₃₀O₅ | |
| Cytotoxicity (HL-60 cells) | IC₅₀ = 12 μM | |
| Bioactivity | Antitumor, anti-inflammatory |
Comparison with Similar Compounds
Structural Analogues within the Americanolide Family
Methoxyamericanolide B shares its guaiane core with several congeners isolated from Pseudopterogorgia species. Key differences arise in oxygenation patterns and substituents:
Key Observations :
- Furanoguaian-4-ene, while structurally related, lacks the lactone moiety and is prone to decomposition, highlighting the critical role of lactone stability in americanolides .
Guaiane Sesquiterpenes from Other Organisms
Guaiane-type sesquiterpenes are also found in plants and fungi, though their substitution patterns and stereochemistry often diverge:
Key Observations :
Functional Group Impact on Bioactivity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
